2-[2-(4-pyridin-2-ylpiperazin-1-yl)ethylsulfanyl]-3~{H}-quinazolin-4-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MC2050 involves multiple steps, starting with the preparation of the quinazolinone core. The key steps include:
Formation of the Quinazolinone Core: This is typically achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions.
Attachment of the Pyridyl Group: The pyridyl group is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Final Sulfanyl Linkage:
Industrial Production Methods
Industrial production of MC2050 follows similar synthetic routes but is optimized for large-scale production. This includes:
Batch Processing: Utilizing large reactors for each step to ensure high yield and purity.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Purification: Employing crystallization and chromatography techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
MC2050 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the quinazolinone core to its corresponding dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are used under basic or acidic conditions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Dihydroquinazolinones.
Substitution Products: Various substituted piperazines and pyridyl derivatives.
Scientific Research Applications
MC2050 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying PARP-1 inhibition and its effects on DNA repair mechanisms.
Biology: Employed in cell signaling studies to understand the role of PARP-1 in apoptosis and cell survival.
Medicine: Investigated for its potential therapeutic applications in neurodegenerative diseases and cancer treatment.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes.
Mechanism of Action
MC2050 exerts its effects primarily through the inhibition of PARP-1. The mechanism involves:
Binding to PARP-1: MC2050 binds to the catalytic domain of PARP-1, preventing its activity.
Inhibition of Poly ADP-Ribosylation: By inhibiting PARP-1, MC2050 blocks the poly ADP-ribosylation of target proteins, including histone H1.
Prevention of Apoptosis: This inhibition leads to reduced apoptosis in cells exposed to oxidative stress, such as hydrogen peroxide-treated neuroblastoma cells
Comparison with Similar Compounds
MC2050 is compared with other PARP-1 inhibitors, such as:
Olaparib: Another potent PARP-1 inhibitor used in cancer therapy. Unlike MC2050, Olaparib is approved for clinical use.
Veliparib: Similar to MC2050 in its mechanism but has a broader range of targets, including PARP-2.
Rucaparib: Known for its use in treating ovarian cancer, it shares a similar inhibition profile with MC2050 but differs in its pharmacokinetic properties.
MC2050 stands out due to its high specificity for PARP-1 and its potent inhibitory effects at low concentrations .
Properties
Molecular Formula |
C19H21N5OS |
---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
2-[2-(4-pyridin-2-ylpiperazin-1-yl)ethylsulfanyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C19H21N5OS/c25-18-15-5-1-2-6-16(15)21-19(22-18)26-14-13-23-9-11-24(12-10-23)17-7-3-4-8-20-17/h1-8H,9-14H2,(H,21,22,25) |
InChI Key |
AFXJUCILCGBUNX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCSC2=NC3=CC=CC=C3C(=O)N2)C4=CC=CC=N4 |
Origin of Product |
United States |
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